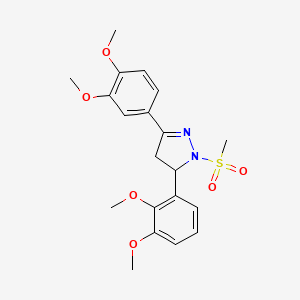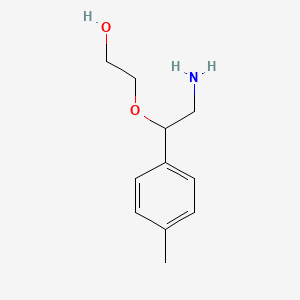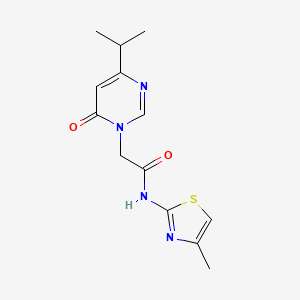![molecular formula C20H22N4O B2722767 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide CAS No. 1207049-77-1](/img/structure/B2722767.png)
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The review highlights the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the presence of functional groups . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the functional groups present in the molecule. The presence of the imidazole ring and the amide group can influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Disease Treatment
Nicotinamide N-Methyltransferase (NNMT) Inhibitors : Small molecule inhibitors of NNMT, a key enzyme in metabolic pathways, have been identified with a wide range of activities. These inhibitors demonstrate significant potential in treating metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017). NNMT plays a role in various human cancers by affecting the methylation potential of cancer cells, leading to an altered epigenetic state and promoting tumorigenesis (Ulanovskaya et al., 2013).
Corrosion Inhibition : Nicotinamide derivatives have been explored for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These studies focus on the adsorption behavior and efficacy of nicotinamide derivatives as corrosion inhibitors, highlighting their potential industrial applications (Chakravarthy et al., 2014).
Antimicrobial and Anticancer Activity
Antimicrobial and Anticancer Properties : New 4-Thiazolidinones of nicotinic acid with antimicrobial properties have been synthesized. These compounds exhibit antimicrobial activity against a variety of pathogens, suggesting their potential in developing new antimicrobial agents (Patel & Shaikh, 2010). Additionally, certain nicotinamide analogues have shown promising anticancer activity by inhibiting tubulin polymerization, a key process in cancer cell proliferation (Kamal et al., 2014).
Metabolic Disorders and Nutrient Metabolism
Treatment of Metabolic Disorders : Research indicates that specific inhibitors of NNMT can significantly impact metabolic disorders by reducing MNA levels and improving insulin sensitivity, glucose modulation, and body weight in animal models. This suggests a promising avenue for the treatment of obesity and type-2 diabetes (Kannt et al., 2018).
Propiedades
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(16-4-3-11-21-13-16)22-12-14-7-9-15(10-8-14)19-23-17-5-1-2-6-18(17)24-19/h1-6,11,13-15H,7-10,12H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMECADPKVXHSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2722684.png)
![Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2722685.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine](/img/structure/B2722686.png)

![N-benzyl-6-[(4-nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2722691.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2722693.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2722695.png)
![3,5-dimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2722697.png)

![3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2722701.png)
![5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2722702.png)
![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)
![N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2722704.png)

